molecular formula C25H24N2OS B3437976 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B3437976
M. Wt: 400.5 g/mol
InChI Key: WTHPWYACBIELDR-UHFFFAOYSA-N
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Description

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a methylthiol reagent reacts with the indole core.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with 4-methylphenylacetyl chloride to form the acetamide moiety.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with various physiological roles.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(1-benzyl-3-methylsulfanylindol-2-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2OS/c1-18-12-14-20(15-13-18)26-24(28)16-23-25(29-2)21-10-6-7-11-22(21)27(23)17-19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHPWYACBIELDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=C(C3=CC=CC=C3N2CC4=CC=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide
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2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide
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2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide
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2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide
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2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide

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